
10H-Phenothiazine, 10-(2-quinolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Phenothiazine, 10-(2-quinolinyl)-: is a heterocyclic compound that combines the structural features of phenothiazine and quinolineThe molecular formula of 10H-Phenothiazine, 10-(2-quinolinyl)- is C21H14N2S, and it has a molecular weight of 326.41 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(2-quinolinyl)- typically involves the reaction of 2-aminobenzenethiols with O-halonitrobenzenes. This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the phenothiazine core . The reaction conditions often involve the use of solvents such as ethanol and catalysts like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of 10H-Phenothiazine, 10-(2-quinolinyl)- may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions: 10H-Phenothiazine, 10-(2-quinolinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur and nitrogen atoms in the phenothiazine core, which can participate in electron transfer processes .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) under mild conditions.
Major Products: The major products formed from these reactions include various substituted phenothiazines, sulfones, and other derivatives that exhibit unique chemical and physical properties .
科学的研究の応用
Chemistry: In chemistry, 10H-Phenothiazine, 10-(2-quinolinyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for easy functionalization, making it valuable in the development of new materials and catalysts .
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays .
Medicine: In medicine, derivatives of 10H-Phenothiazine, 10-(2-quinolinyl)- have been investigated for their therapeutic properties, including anticancer and antimicrobial activities. These compounds have shown promise in preclinical studies and are being explored for potential drug development .
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
作用機序
The mechanism of action of 10H-Phenothiazine, 10-(2-quinolinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
10H-Phenothiazine: A parent compound with a simpler structure, used in various chemical and pharmaceutical applications.
10-(4-Biphenylyl)phenothiazine: A derivative with a biphenyl group, known for its photophysical properties.
10-(2-Methyl-allyl)-10H-phenothiazine: A derivative with an allyl group, used in organic synthesis.
Uniqueness: 10H-Phenothiazine, 10-(2-quinolinyl)- stands out due to the presence of the quinoline moiety, which enhances its chemical reactivity and biological activity. This unique structure allows for a broader range of applications compared to other phenothiazine derivatives .
特性
CAS番号 |
89480-04-6 |
|---|---|
分子式 |
C21H14N2S |
分子量 |
326.4 g/mol |
IUPAC名 |
10-quinolin-2-ylphenothiazine |
InChI |
InChI=1S/C21H14N2S/c1-2-8-16-15(7-1)13-14-21(22-16)23-17-9-3-5-11-19(17)24-20-12-6-4-10-18(20)23/h1-14H |
InChIキー |
SLFWORKAOZBCPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N3C4=CC=CC=C4SC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B11941762.png)


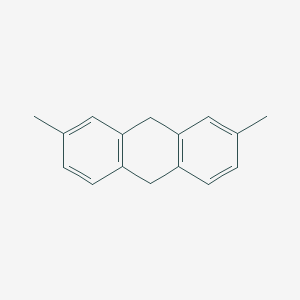
![1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941782.png)
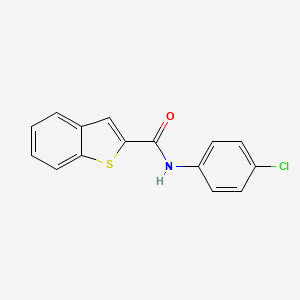
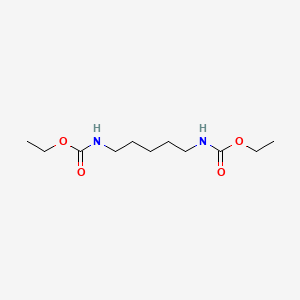
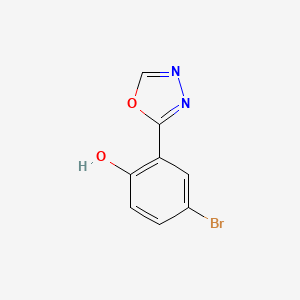
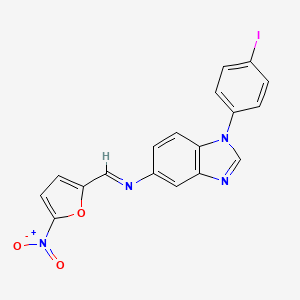
![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)
![tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11941829.png)

![Tricyclo[7.1.0.04,6]decane](/img/structure/B11941847.png)
